Para-hydroxy Butyryl fentanyl is a synthetic opioid belonging to the fentanyl class of compounds, which are known for their potent analgesic properties. This compound is structurally related to fentanyl and is characterized by the presence of a butyryl group and a hydroxyl group at the para position on the aromatic ring. Fentanyl derivatives have gained attention due to their increasing prevalence in illicit drug markets and their association with significant overdose incidents.
Para-hydroxy Butyryl fentanyl is synthesized from precursor compounds commonly used in the production of fentanyl analogs. The synthesis typically involves modifications to the core structure of fentanyl, which allows for variations in potency and pharmacological effects. This compound, like other synthetic opioids, has been linked to the opioid crisis, with its presence detected in various drug-related fatalities.
Para-hydroxy Butyryl fentanyl is classified as a novel synthetic opioid. It falls under the category of Schedule I controlled substances in many jurisdictions due to its high potential for abuse and lack of accepted medical use. It is structurally classified within the 4-anilidopiperidine structural class, which includes various fentanyl analogs.
The synthesis of para-hydroxy Butyryl fentanyl can be achieved through several chemical pathways, often starting from 4-anilino-N-phenethylpiperidine (4-ANPP), a common precursor in fentanyl analog production. The synthetic route typically involves:
The synthesis requires a solid understanding of organic chemistry techniques, including:
The molecular formula for para-hydroxy Butyryl fentanyl can be represented as . The structure features:
The molecular weight of para-hydroxy Butyryl fentanyl is approximately 352.47 g/mol. The compound's structure can be visualized using molecular modeling software, which aids in understanding its interactions with biological targets.
Para-hydroxy Butyryl fentanyl undergoes various chemical reactions typical of opioids, including:
Understanding these reactions is crucial for toxicological assessments and forensic analysis, especially when identifying metabolites in biological samples.
Para-hydroxy Butyryl fentanyl exerts its effects primarily through binding to the mu-opioid receptors in the central nervous system. This binding leads to:
Relevant data indicate that careful handling and storage are essential to prevent degradation and ensure safety during laboratory work.
While para-hydroxy Butyryl fentanyl has limited legitimate medical applications due to its classification as a controlled substance, it serves as a critical subject of study in:
The development of para-hydroxy Butyryl fentanyl represents an evolutionary adaptation within illicit synthetic opioid manufacturing, emerging amid escalating regulatory pressure on precursor chemicals and established fentanyl analogs. Following the U.S. Drug Enforcement Administration’s 2015 scheduling of acetylfentanyl as a Schedule I substance [2], clandestine chemists pursued structural modifications to circumvent controlled substance definitions. Butyrylfentanyl itself gained prominence in illicit markets around 2016 as a purportedly "uncontrolled" alternative to fentanyl, with documented potency approximately 20-25 times that of morphine [2]. The subsequent emergence of para-hydroxy Butyryl fentanyl exemplifies a strategic shift toward introducing polar functional groups—specifically the para-hydroxyl moiety on the phenethyl ring—to alter physicochemical properties while retaining potent μ-opioid receptor agonist activity. This structural innovation coincided temporally with law enforcement reports identifying China as the primary source of novel synthetic opioids distributed through online platforms and illicit drug trafficking networks [2] [4]. Forensic intelligence indicates these analogs typically enter the United States via international mail or trafficking routes through Canada and Mexico before distribution in domestic illicit drug markets, often mixed with heroin or sold as counterfeit prescription opioids.
Table 1: Timeline of Key Fentanyl Analog Developments
| Year | Event | Significance |
|---|---|---|
| 1960 | Synthesis of pharmaceutical fentanyl | Introduction of prototype compound |
| 2013-2014 | Acetylfentanyl-related overdose deaths | 39 deaths across six U.S. states |
| 2015 | DEA scheduling of acetylfentanyl | Regulatory control of specific analog |
| 2016 | Carfentanil appearance in Ohio | Potent analog (10,000x morphine) emergence |
| 2016-2017 | Butyrylfentanyl identifications | Documented in medical examiner cases |
| 2017-2018 | Hydroxylated analogs emergence | Including para-hydroxy Butyryl fentanyl |
Para-hydroxy Butyryl fentanyl (systematic IUPAC name: N-(4-hydroxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]-butanamide) occupies a distinct niche within the structural taxonomy of novel synthetic opioids through its strategic molecular modifications [3]. The compound retains the core 4-anilidopiperidine scaffold characteristic of fentanyl-class compounds but incorporates two critical structural innovations: the butyryl acyl group (C₃H₇C=O) replacing the acetyl group of acetylfentanyl, and a para-hydroxyl substituent on the aniline ring’s phenyl group. This hydroxylation differentiates it from conventional butyrylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]butyramide) through enhanced polarity and hydrogen-bonding capacity.
The molecular weight of para-hydroxy Butyryl fentanyl is 380.5 g/mol, with the phenolic hydroxyl group significantly altering its chromatographic behavior and mass spectral characteristics compared to non-hydroxylated analogs. This modification potentially enhances aqueous solubility relative to non-polar analogs like 3-methylfentanyl, while the butyryl chain extension (compared to acetylfentanyl) provides steric bulk that influences receptor binding kinetics. Within the fentanyl analog structural continuum, it represents a hybrid approach combining chain elongation with ring substitution—a strategy increasingly observed in forensic casework since 2017. The compound’s emergence illustrates clandestine laboratories’ systematic exploration of structure-activity relationships through modifications at three key sites: the N-acyl group (butyryl vs. acetyl), the piperidine ring (3-methyl substitution), and the aniline ring (para-hydroxylation).
Table 2: Structural Comparison of Select Fentanyl Analogs
| Compound | N-Acyl Group | Aniline Substituent | Piperidine Modification | Relative Potency (Morphine=1) |
|---|---|---|---|---|
| Fentanyl | Propionyl | None | None | 80-100x |
| Acetylfentanyl | Acetyl | None | None | 15x |
| Butyrylfentanyl | Butyryl | None | None | 20-25x |
| para-hydroxy Butyryl fentanyl | Butyryl | para-Hydroxyl | None | Not fully characterized |
| 3-Methylfentanyl | Propionyl | None | 3-Methyl | 400-6000x (isomer-dependent) |
| Carfentanil | Propionyl | None | None | 10,000-100,000x |
The detection and unambiguous identification of para-hydroxy Butyryl fentanyl presents multifaceted analytical challenges rooted in its structural similarity to other fentanyl analogs and its presence in complex matrices. Conventional immunoassay screening techniques exhibit variable cross-reactivity with hydroxylated analogs, with most commercial fentanyl immunoassays demonstrating significantly reduced sensitivity for para-hydroxy Butyryl fentanyl compared to the parent fentanyl structure [2]. This limitation necessitates confirmatory analysis using advanced instrumental techniques, placing increased burden on toxicology laboratories already challenged by the rapid emergence of novel synthetic opioids.
Mass spectrometry-based approaches face specificity challenges due to:
Thermal desorption direct analysis in real time mass spectrometry (TD-DART-MS) has demonstrated capability for detecting nanogram quantities of fentanyl analogs sampled from surfaces including plastic bags—an approach relevant to forensic drug evidence analysis that minimizes analyst exposure to potent substances. However, decreased resolution in ion mobility spectrometry instruments may complicate identification in mixtures containing heroin or other opioids [1]. Modified alarm thresholds and spectral libraries incorporating hydroxylated analogs are essential for reliable detection. The Florida Department of Law Enforcement reported para-hydroxy Butyryl fentanyl identifications in postmortem toxicology casework beginning in 2017, typically requiring high-resolution mass spectrometry for unambiguous differentiation from isobaric substances and isomeric fentanyl analogs such as ortho-hydroxy Butyryl fentanyl or ring-hydroxylated metabolites of conventional butyrylfentanyl [4].
Table 3: Analytical Techniques for para-hydroxy Butyryl Fentanyl Detection
| Technique | Utility | Limitations |
|---|---|---|
| Immunoassay Screening | Preliminary screening | Low cross-reactivity; high false-negative rate |
| Gas Chromatography-Mass Spectrometry | Confirmatory analysis | Requires derivatization for hydroxyl group stability |
| Liquid Chromatography-Tandem Mass Spectrometry | Quantitative biological analysis | Isomeric resolution challenges; matrix effects |
| Thermal Desorption Direct Analysis in Real Time Mass Spectrometry | Trace residue detection | Limited library spectra for novel analogs |
| Ion Mobility Spectrometry | Field detection | Resolution limitations in mixtures |
| High-Resolution Mass Spectrometry | Definitive identification | Resource-intensive; limited availability |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6